molecular formula C25H24N2O4 B11412872 N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11412872
M. Wt: 416.5 g/mol
InChI Key: ZVUVEMQIRAWFHI-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve the use of solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound’s potential bioactivity could be explored for the development of new pharmaceuticals, particularly in areas like cancer therapy and antimicrobial treatments.

    Industry: It may find applications in the development of new dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE exerts its effects depends on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and molecular docking experiments .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives and molecules with dimethylaminophenyl or furan groups. Examples include:

  • 4-(Dimethylamino)phenyldiphenylphosphine
  • Methanone, [4-(dimethylamino)phenyl]phenyl-

Uniqueness

What sets N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-N-[(FURAN-2-YL)METHYL]-6-METHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses .

Properties

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-(furan-2-ylmethyl)-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H24N2O4/c1-17-6-11-23-21(13-17)22(28)14-24(31-23)25(29)27(16-20-5-4-12-30-20)15-18-7-9-19(10-8-18)26(2)3/h4-14H,15-16H2,1-3H3

InChI Key

ZVUVEMQIRAWFHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(CC3=CC=C(C=C3)N(C)C)CC4=CC=CO4

Origin of Product

United States

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